4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol typically involves the reaction of 4-bromo-2-chlorophenol with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A simpler analog with similar halogenation but lacking the imine group.
3,4-Dichlorophenol: Another related compound with two chlorine atoms on the phenyl ring.
Properties
Molecular Formula |
C13H7BrCl3NO |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7BrCl3NO/c14-8-3-7(13(19)12(17)4-8)6-18-9-1-2-10(15)11(16)5-9/h1-6,19H |
InChI Key |
NJWQFIHPWRUDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Br)Cl)O)Cl)Cl |
Origin of Product |
United States |
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